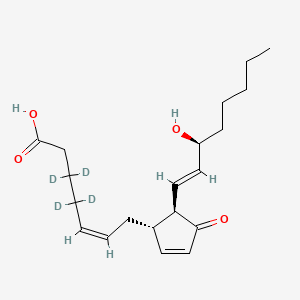

Prostaglandin J2-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1/i5D2,8D2 |

InChI Key |

UQOQENZZLBSFKO-KREVBJNISA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1C=CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O |

Canonical SMILES |

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin J2-d4 (CAS 2738376-80-0): A Definitive Guide to Chemical Properties, Biosynthetic Pathways, and LC-MS/MS Quantification

Executive Summary

In the rapidly advancing field of quantitative lipidomics, the accurate measurement of low-abundance eicosanoids is critical for understanding inflammatory pathogenesis. Prostaglandin J2 (PGJ2) and its cyclopentenone metabolites are potent bioactive lipids involved in the resolution of inflammation, apoptosis, and nuclear receptor activation[1],. However, their endogenous quantification is notoriously difficult due to rapid metabolic turnover and matrix-induced ion suppression during mass spectrometry[2].

This technical guide provides an authoritative analysis of Prostaglandin J2-d4 (PGJ2-d4, CAS 2738376-80-0) , the gold-standard deuterated internal standard used to overcome these analytical bottlenecks[3],[4]. Designed for researchers and drug development professionals, this whitepaper details the physicochemical properties of PGJ2-d4, the biosynthetic pathways of its endogenous counterpart, and a self-validating methodological workflow for absolute LC-MS/MS quantification.

Chemical and Physical Properties of PGJ2-d4

PGJ2-d4 is a synthetically deuterated isotopologue of PGJ2. The incorporation of four deuterium atoms (+4 Da mass shift) provides a critical mass-to-charge (

Table 1: Quantitative Chemical Properties of PGJ2-d4

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 2738376-80-0[3] |

| Molecular Formula | C₂₀H₂₆D₄O₄[3] |

| Molecular Weight | 338.5 g/mol [3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄)[3] |

| SMILES String | CCCCC/C=C/([2H])C([2H])([2H])CC(O)=O)C=C1)C1=O[3] |

| Solubility (in vitro) | DMF: 50 mg/mL; DMSO: 50 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 1 mg/mL[3] |

| Standard Formulation | 100 µg/mL solution in methyl acetate[3] |

Causality in Design: The specific placement of the deuterium atoms on the aliphatic chain (rather than near the highly reactive cyclopentenone ring or hydroxyl groups) prevents spontaneous hydrogen-deuterium (H/D) exchange in aqueous biological matrices, ensuring the structural integrity of the internal standard throughout the extraction process[4].

Biosynthetic Pathway and Mechanistic Role of PGJ2

To understand the analytical targets of PGJ2-d4, one must trace the endogenous origins of PGJ2. Unlike primary prostaglandins, PGJ2 is not the direct product of a specific synthase enzyme. Instead, it is formed downstream of Prostaglandin D2 (PGD2),[5].

-

Cyclooxygenase Action: Arachidonic acid is oxygenated by COX-1 or COX-2 to form the unstable intermediate PGH2.

-

Isomerization: PGH2 is converted to PGD2 by hematopoietic or lipocalin PGD synthases (H-PGDS / L-PGDS).

-

Dehydration: PGD2 undergoes spontaneous, non-enzymatic dehydration (loss of the C-9 hydroxyl group) to form PGJ2[3],,[5].

-

Downstream Metabolism: PGJ2 can undergo albumin-catalyzed isomerization to Δ12-PGJ2, or further dehydration to the highly stable and bioactive 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2),[6].

Biosynthetic pathway of Prostaglandin J2 and its downstream cyclopentenone metabolites.

Biologically, PGJ2 and its metabolites are characterized by a cyclopentenone ring containing an electrophilic carbon. This allows them to react covalently via Michael addition with nucleophilic free sulfhydryls on cellular proteins[1]. Consequently, PGJ2 acts as a potent inhibitor of platelet aggregation (IC50 ~ 5-10 nM) and exhibits significant antimitotic effects on tumor cell lines[3]. Furthermore, downstream metabolites like 15d-PGJ2 serve as high-affinity ligands for the nuclear receptor PPARγ, driving adipocyte differentiation and potently inhibiting the NF-κB inflammatory signaling pathway[1].

Analytical Methodology: LC-MS/MS Quantification Workflow

In quantitative lipidomics, extracting low-abundance eicosanoids from complex matrices (e.g., plasma, tissue homogenates) requires meticulous sample preparation to minimize ion suppression and maximize recovery[2]. The following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS, employing PGJ2-d4 as the self-validating internal standard.

The Causality of the Protocol

-

Why use PGJ2-d4? Co-eluting matrix components cause signal quenching in the electrospray ionization (ESI) source. Because PGJ2-d4 shares the exact physicochemical properties of PGJ2, it experiences identical extraction losses and identical ion suppression. The mass spectrometer generates a ratio of the endogenous peak area to the internal standard peak area, perfectly normalizing the data for absolute quantification[3],[4].

-

Why acidify the sample? Prostaglandins possess a carboxylic acid functional group (pKa ~4.5). Acidifying the matrix to pH 2–3 protonates the carboxylate anion into a neutral, highly lipophilic state. This chemical shift is the causal mechanism that drives the partitioning of PGJ2 into the organic solvent during extraction[2].

Step-by-Step LLE and LC-MS/MS Protocol

-

Internal Standard Spiking: Aliquot 500 µL of biological plasma into a microcentrifuge tube. Immediately spike with 50 µL of PGJ2-d4 internal standard solution (e.g., 0.1 ng/µL) to account for all downstream volumetric losses[2].

-

Protein Precipitation: Add 200 µL of ice-cold methanol to disrupt protein-lipid binding. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C[2].

-

Acidification: Transfer the supernatant to a clean glass vial. Add 5 µL of concentrated formic acid to drop the pH to 2–3, ensuring the protonation of the prostaglandin carboxylate groups[2].

-

Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to drive the lipophilic PGJ2 and PGJ2-d4 into the upper organic phase. Centrifuge briefly to separate the aqueous and organic layers[2].

-

Evaporation & Reconstitution: Carefully extract the upper ethyl acetate layer and transfer it to a new vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute the dried lipid film in 50 µL of LC-MS mobile phase (e.g., Water/Acetonitrile 50:50 with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous PGJ2 and PGJ2-d4[2].

Step-by-step sample preparation and LC-MS/MS workflow for PGJ2 quantification.

Conclusion

The quantification of cyclopentenone prostaglandins is paramount for mapping the resolution phase of inflammatory diseases. By utilizing this compound (CAS 2738376-80-0) as an internal standard, researchers can bypass the inherent instability and matrix suppression issues associated with eicosanoid analysis[3],[2]. Adhering to the chemically grounded extraction protocols outlined in this guide ensures high-fidelity, reproducible lipidomic profiling suitable for rigorous clinical and pharmacological drug development.

References

- Cayman Chemical. This compound (PGJ2-d4, CAS Number: 2738376-80-0).

- MedChemExpress. This compound | Stable Isotope.

- Straus, D. S., et al. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. PNAS.

- Frontiers in Cellular Neuroscience. Neuroinflammation and J2 prostaglandins.

- Reactome Pathway Database. PGD2 is dehydrated to PGJ2.

- PMC. Potent activity of prostaglandin J2 on prostanoid DP receptors.

- PMC. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes.

Sources

- 1. pnas.org [pnas.org]

- 2. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reactome | PGD2 is dehydrated to PGJ2 [reactome.org]

- 6. Potent activity of prostaglandin J2 on prostanoid DP receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Prostaglandin J2 in Neuroinflammation: A Technical Guide for Drug Development

Executive Summary

In the landscape of neuroinflammatory research, the cyclooxygenase (COX) pathway is traditionally viewed through the lens of pro-inflammatory mediators like PGE2. However, the terminal dehydration products of PGD2, specifically the cyclopentenone prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) , act as critical negative feedback regulators. For drug development professionals targeting neurodegenerative diseases (e.g., Alzheimer's, Multiple Sclerosis), 15d-PGJ2 represents a highly pleiotropic molecule capable of halting microglial and astroglial activation. This whitepaper synthesizes the mechanistic biology of 15d-PGJ2, provides quantitative benchmarks for its efficacy, and establishes self-validating experimental protocols for preclinical evaluation.

Mechanistic Architecture: How 15d-PGJ2 Resolves Neuroinflammation

The therapeutic potential of 15d-PGJ2 stems from its unique

PPAR-γ Dependent Transrepression

15d-PGJ2 is widely recognized as an endogenous high-affinity ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) 2. Upon binding, the PPAR-γ/RXR heterodimer stabilizes corepressor complexes on the promoters of pro-inflammatory genes, effectively silencing the transcription of cytokines such as IL-1β and TNF-α in activated glia.

PPAR-γ Independent Pathways (NF-κB and Nrf2)

Equally critical to its biological role are its receptor-independent actions:

-

NF-κB Blockade: 15d-PGJ2 directly alkylates the IκB kinase (IKK) complex and the p50/p65 subunits of NF-κB. This physical modification prevents the nuclear translocation of NF-κB, halting the induction of inducible nitric oxide synthase (iNOS) 3.

-

Nrf2 Stabilization: By alkylating cysteine residues on Keap1, 15d-PGJ2 disrupts the Keap1-Nrf2 complex. Nrf2 is subsequently stabilized, translocates to the nucleus, and binds Antioxidant Response Elements (ARE), driving the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) 4.

Mechanistic pathways of 15d-PGJ2 mediating neuroinflammatory resolution.

Quantitative Efficacy in Glial Models

When designing in vitro screening cascades, it is imperative to recognize that microglia and astrocytes exhibit differential sensitivities to 15d-PGJ2. Microglia, the primary resident macrophages of the CNS, are significantly more responsive to 15d-PGJ2-mediated iNOS suppression than astrocytes 3.

The following table summarizes the quantitative inhibitory profiles of 15d-PGJ2 against lipopolysaccharide (LPS)-induced inflammatory markers.

| Cell Type | Target Marker | Stimulus | 15d-PGJ2 IC50 / Efficacy | Reference Context |

| Microglia (BV-2 / Primary) | iNOS (Nitric Oxide) | LPS (100 ng/mL) | ~0.5 μM (85% inhibition) | Highly sensitive; primary driver of CNS NO production. |

| Astrocytes (Primary) | iNOS (Nitric Oxide) | LPS (100 ng/mL) | ~2.0 μM (50% inhibition) | Less sensitive; requires higher concentrations for NO blockade. |

| Microglia (Primary) | TNF-α | TLR Ligands | 1.0 - 2.0 μM | Potent attenuation of early-phase cytokine release. |

| Astrocytes (Primary) | IL-12 p40 | TLR Ligands | 1.0 - 5.0 μM | Universal inhibition across multiple TLR pathways. |

Data synthesized from authoritative neuroinflammation studies 1, 3, 4.

Experimental Workflows & Self-Validating Protocols

A critical pitfall in cyclopentenone prostaglandin research is confusing anti-inflammatory efficacy with cytotoxicity. Because 15d-PGJ2 can induce apoptosis at high concentrations (via proteasome inhibition) 5, any protocol measuring cytokine reduction must be intrinsically linked to a viability counter-screen. The following protocol is designed as a self-validating system.

Step-by-step in vitro workflow for evaluating 15d-PGJ2 efficacy with viability controls.

Protocol: LPS-Induced Microglial Activation and 15d-PGJ2 Rescue

Objective: Quantify the IC50 of 15d-PGJ2 on iNOS expression while ruling out cytotoxic artifacts.

Step 1: Cell Seeding and Synchronization

-

Action: Seed BV-2 microglia at

cells/well in a 96-well plate. Incubate overnight in serum-reduced media (1% FBS). -

Causality: High serum concentrations contain albumin, which can prematurely bind and sequester the highly lipophilic 15d-PGJ2. Serum starvation synchronizes the cell cycle and maximizes the bioavailability of the compound.

Step 2: 15d-PGJ2 Pre-treatment

-

Action: Treat cells with a concentration gradient of 15d-PGJ2 (0.1 μM to 5.0 μM) for exactly 1 hour prior to stimulation.

-

Causality: The 1-hour pre-incubation is biologically mandatory. It provides the necessary temporal window for 15d-PGJ2 to enter the cell, translocate to the nucleus (for PPAR-γ activation), and covalently alkylate cytosolic Keap1 and IKK before the LPS-induced signaling cascade is triggered.

Step 3: Inflammatory Stimulation

-

Action: Add 100 ng/mL of LPS directly to the wells (do not wash out the 15d-PGJ2). Incubate for 24 hours.

-

Causality: LPS binds to TLR4, initiating a robust NF-κB-driven inflammatory response. Leaving the compound in the media ensures continuous receptor engagement and target modification during the transcription phase.

Step 4: The Self-Validating Readout (Crucial Step)

-

Action A (Efficacy): Extract 50 μL of the supernatant and perform a Griess Assay to measure nitrite accumulation (a stable proxy for NO production).

-

Action B (Validation): Immediately add MTT reagent (0.5 mg/mL final concentration) to the remaining cells in the plate. Incubate for 2 hours, lyse, and read absorbance at 570 nm.

-

Causality: If a well shows a 90% reduction in NO but a 50% reduction in MTT absorbance, the "anti-inflammatory" effect is a false positive driven by cell death. A valid therapeutic window is defined only where NO is suppressed while MTT absorbance remains

of the LPS-only control.

Translational Challenges in Drug Development

While 15d-PGJ2 is a potent tool compound, its translation into clinical therapeutics faces hurdles that drug developers must engineer around:

-

Chemical Stability: The cyclopentenone ring is highly reactive. In vivo, 15d-PGJ2 is rapidly conjugated by glutathione or sequestered by human serum albumin (HSA), limiting its free fraction in the CNS.

-

The "Goldilocks" Concentration: At nanomolar to low-micromolar concentrations, 15d-PGJ2 resolves inflammation. However, at higher concentrations (>10 μM), it covalently modifies the ubiquitin C-terminal hydrolase (UCH-L1), leading to proteasome inhibition, accumulation of ubiquitinated proteins, and neurotoxicity—mimicking the pathology of Parkinson's Disease 5.

Future drug design must focus on synthesizing stable, targeted analogs of 15d-PGJ2 that maintain the electrophilic properties necessary for Nrf2 activation and NF-κB inhibition without triggering off-target proteasomal collapse.

References

-

Title: Cyclopentenone Prostaglandins PGA2 and 15-Deoxy-Δ12,14 PGJ2 Suppress Activation of Murine Microglia and Astrocytes: Implications for Multiple Sclerosis. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Cyclopentenone prostaglandins suppress activation of microglia: Down-regulation of inducible nitric-oxide synthase by 15-deoxy-Δ 12,14. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. Source: Frontiers in Cellular Neuroscience URL: [Link]

-

Title: Microglia and Astrocyte Activation by Toll-Like Receptor Ligands: Modulation by PPAR-γ Agonists. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Cyclopentenone Prostaglandins PGA2 and 15-Deoxy-Δ12,14 PGJ2 Suppress Activation of Murine Microglia and Astrocytes: Implications for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Microglia and Astrocyte Activation by Toll-Like Receptor Ligands: Modulation by PPAR-γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration [frontiersin.org]

Eicosanoid Profiling in Drug Development: A Technical Guide to Prostaglandin J2-d4 and 15-deoxy-PGJ2-d4

Executive Summary

Cyclopentenone prostaglandins are critical lipid mediators orchestrating the resolution of inflammation, cellular differentiation, and apoptosis. Among these, Prostaglandin J2 (PGJ2) and its downstream metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) exhibit highly divergent pharmacological and chemical profiles. For researchers and drug development professionals conducting targeted lipidomics, the deuterated internal standards—Prostaglandin J2-d4 (PGJ2-d4) and 15-deoxy-PGJ2-d4 (15d-PGJ2-d4) —are indispensable for accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification.

This whitepaper delineates the structural, mechanistic, and analytical differences between these two molecules, providing a self-validating framework for their application in experimental workflows.

Molecular Architecture & Chemical Causality

The biological divergence between PGJ2 and 15d-PGJ2 is fundamentally rooted in their molecular architecture, specifically the presence and position of electrophilic centers.

-

PGJ2 is formed from the spontaneous dehydration of PGD2, a process accelerated by the presence of albumin[1]. It contains a cyclopentenone ring, which imparts moderate reactivity and allows it to function as an active signaling molecule[1].

-

15d-PGJ2 is generated via the elimination of two water molecules from PGD2[2]. This creates a highly reactive α,β-unsaturated carbonyl group within the cyclopentenone ring, alongside conjugated double bonds at the 12 and 14 positions[2][3]. This structural motif makes 15d-PGJ2 a potent electrophile capable of undergoing Michael addition with nucleophilic sulfhydryl groups (e.g., cysteine residues) on target proteins[3].

To quantify these endogenous mediators accurately, four deuterium atoms are incorporated into the aliphatic chains to create PGJ2-d4 and 15d-PGJ2-d4 [1][2]. The deuterium labels shift the mass-to-charge ratio (m/z) by +4 Da, allowing mass spectrometers to distinguish the internal standard from the endogenous analyte while maintaining identical chromatographic retention times and ionization efficiencies[1][2].

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Comparison

| Property | This compound (PGJ2-d4) | 15-deoxy-PGJ2-d4 (15d-PGJ2-d4) |

| Parent Compound | Prostaglandin J2 (PGJ2) | 15-deoxy-Δ12,14-Prostaglandin J2 |

| Formula | C20H26D4O4[1] | C20H24D4O3[2] |

| Molecular Weight | 338.5 g/mol [1] | 320.5 g/mol [2] |

| Primary Receptors | DP1 and DP2/CRTH2 | PPAR-γ[2][3] |

| Receptor Affinity | Kis = 0.9 nM (DP1), 6.6 nM (DP2) | EC50 = 2 µM (PPAR-γ)[2] |

| Key Mechanism | cAMP modulation | Covalent modification of NF-κB/IKK[3] |

| Analytical Role | Internal Standard for PGJ2[1] | Internal Standard for 15d-PGJ2[2] |

Mechanistic Pathways & Target Divergence

The structural differences between the parent compounds dictate entirely different signaling cascades, necessitating distinct analytical tracking in drug development.

-

PGJ2 Signaling: PGJ2 acts primarily as a classical receptor agonist. It binds to the G protein-coupled receptors DP1 and DP2 (CRTH2), modulating intracellular cAMP levels. In neurological contexts, PGJ2 is neurotoxic and induces apoptosis, oxidative stress, and the accumulation of ubiquitinated proteins.

-

15d-PGJ2 Signaling: 15d-PGJ2 operates through both receptor-dependent and independent mechanisms. It is a well-characterized endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), promoting adipocyte differentiation and anti-inflammatory gene expression[2][3]. More critically, its α,β-unsaturated carbonyl group allows it to covalently modify the IKK-β subunit and the p65/p50 subunits of NF-κB, directly inhibiting the NF-κB inflammatory pathway independently of PPAR-γ activation[3].

Divergent signaling pathways of PGJ2 and 15d-PGJ2 and their analytical surrogates.

Analytical Workflows: LC-MS/MS Quantification

The Causality of Isotope Dilution

In mass spectrometry, matrix effects (ion suppression or enhancement) and extraction losses can severely skew quantification. Because 15d-PGJ2 is highly electrophilic, it readily forms adducts with plasma proteins (e.g., albumin) via Michael addition[4]. PGJ2, lacking the extended conjugation, has a different protein-binding profile. Using a generic internal standard for both would lead to massive quantification errors. 15d-PGJ2-d4 precisely mimics the protein-binding, extraction recovery, and ionization profile of endogenous 15d-PGJ2, ensuring a self-validating quantitative system[2][5].

Step-by-Step Protocol: Targeted Eicosanoid Extraction

This protocol outlines the causality-driven steps for extracting and quantifying PGJ2 and 15d-PGJ2 from biological matrices.

Step 1: Sample Quenching and Spiking

-

Action: Immediately transfer 200 µL of plasma/tissue homogenate to a tube containing cold methanol (to precipitate proteins and halt enzymatic degradation).

-

Action: Spike with a known concentration (e.g., 1 ng) of PGJ2-d4 and 15d-PGJ2-d4[5].

-

Causality: Spiking before extraction ensures the d4 standards undergo the exact same protein-binding dynamics and extraction losses as the endogenous lipids, allowing the final ratio to perfectly reflect the initial physiological concentration.

Step 2: Protein Unfolding and Equilibration

-

Action: Incubate the spiked sample at 4°C for 30 minutes.

-

Causality: 15d-PGJ2 heavily binds to albumin. Time is required for the 15d-PGJ2-d4 to equilibrate with the protein-bound fraction. Acidification (e.g., 0.1% formic acid) is then used to disrupt these non-covalent interactions prior to extraction.

Step 3: Solid Phase Extraction (SPE)

-

Action: Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water. Elute with 100% methanol or ethyl acetate.

-

Causality: SPE removes salts and hydrophilic contaminants that cause ion suppression in the MS source. The hydrophobic nature of the eicosanoids ensures they are retained during the aqueous wash and released during the organic elution.

Step 4: LC-MS/MS Analysis (Multiple Reaction Monitoring - MRM)

-

Action: Evaporate the eluate under nitrogen gas and reconstitute in the initial mobile phase. Inject onto a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Causality: The C18 column separates PGJ2 and 15d-PGJ2 based on hydrophobicity. The mass spectrometer isolates the precursor ions and fragments them to specific product ions, ensuring absolute molecular specificity.

Step-by-step LC-MS/MS workflow utilizing deuterated internal standards for quantification.

Experimental Design Considerations in Drug Development

When evaluating anti-inflammatory drugs or PPAR-γ agonists, researchers must account for the artifactual generation of these prostaglandins. PGD2 spontaneously dehydrates to PGJ2 and subsequently to 15d-PGJ2 in vitro, especially in the presence of albumin[1][4]. Therefore, detecting 15d-PGJ2 in a sample requires rigorous validation to ensure it is a true endogenous response rather than an ex vivo artifact. The use of PGJ2-d4 and 15d-PGJ2-d4 allows scientists to track extraction efficiencies and confirm that the observed levels correlate with true biological pathway activation rather than sample mishandling.

References

-

[1] this compound (PGJ2-d4, CAS Number: 2738376-80-0) | Cayman Chemical. Cayman Chemical.

-

[2] 15-deoxy-Δ12,14-Prostaglandin J2-d4 - Cayman Chemical. Cayman Chemical.

-

Prostaglandin J2 (PGJ2, CAS Number: 60203-57-8) | Cayman Chemical. Cayman Chemical.

-

[3] 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells. Frontiers in Immunology.

-

[5] 15-deoxy-Δ12,14-Prostaglandin J2-d4 318570 from Cayman Chemical. Biocompare.

-

[4] Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ. Journal of Clinical Investigation.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 4. JCI - Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ [jci.org]

- 5. biocompare.com [biocompare.com]

metabolic pathway of Prostaglandin D2 to Prostaglandin J2

An In-Depth Technical Guide to the Metabolic Pathway of Prostaglandin D2 to J-Series Prostaglandins

Executive Summary

Prostaglandin D2 (PGD2), a primary product of the cyclooxygenase pathway, is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and pain perception.[1][2] However, the biological activity of PGD2 is not confined to the parent molecule. It serves as the precursor to a series of cyclopentenone prostaglandins, collectively known as the J-series, through a cascade of spontaneous dehydration and isomerization reactions. This guide provides a comprehensive technical overview of the metabolic conversion of PGD2 to Prostaglandin J2 (PGJ2) and its subsequent metabolites, Δ¹²-PGJ2 and 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2). We will delve into the non-enzymatic nature of this pathway, the critical role of serum albumin, the distinct biological activities of the resulting J-series prostaglandins, and the state-of-the-art methodologies required for their accurate quantification in biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this crucial metabolic axis and its therapeutic potential.

The Genesis of Prostaglandin D2

The biosynthesis of all prostaglandins begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[3][4] PGH2 sits at a critical juncture, serving as the substrate for various terminal prostaglandin synthases that determine the specific prostanoid profile of a given cell type.

The synthesis of PGD2 from PGH2 is catalyzed by two distinct Prostaglandin D Synthases (PGDS):

-

Lipocalin-type PGDS (L-PGDS): A member of the lipocalin superfamily, L-PGDS is primarily found in the central nervous system, male genital organs, and heart.[1][5] It is secreted into cerebrospinal fluid and seminal plasma.[1]

-

Hematopoietic PGDS (H-PGDS): This enzyme is a member of the sigma class of glutathione S-transferase and is widely distributed in peripheral tissues, particularly in immune cells like mast cells, antigen-presenting cells, and Th2 cells.[1][2]

The differential expression of these synthases dictates the tissue-specific production of PGD2, which then exerts its primary biological effects by binding to two G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[2][6] DP1 activation is generally associated with anti-inflammatory effects like vasodilation, while DP2 activation is strongly pro-inflammatory, mediating the recruitment of eosinophils, basophils, and Th2 cells in allergic responses.[6][7]

The Metabolic Cascade: From PGD2 to the J-Series

Unlike many metabolic pathways, the conversion of PGD2 to the J-series prostaglandins is a predominantly non-enzymatic process driven by chemical instability.[8] PGD2 readily undergoes dehydration in aqueous solutions at physiological temperature and pH to form the J-series of cyclopentenone prostaglandins.[6][9]

The pathway proceeds through the following key steps:

-

Initial Dehydration: PGD2 spontaneously loses a molecule of water from its cyclopentane ring to form Prostaglandin J2 (PGJ2) .[9][10] This reaction marks the formation of the characteristic α,β-unsaturated carbonyl group in the cyclopentenone ring, which is crucial for the unique biological activities of this class of molecules.[11][12]

-

Bifurcation of the Pathway: From PGJ2, the pathway diverges, leading to two key downstream products through distinct mechanisms:

-

Albumin-Catalyzed Isomerization: In the presence of human serum albumin (HSA), PGJ2 is isomerized to form Δ¹²-PGJ2 .[13][14] HSA, the most abundant protein in plasma, acts as an endogenous catalyst in this reaction, highlighting a unique non-enzymatic but protein-facilitated metabolic conversion.[13][15]

-

Secondary Dehydration: PGJ2 can undergo a further spontaneous, albumin-independent dehydration.[4][16] This involves the loss of the hydroxyl group at carbon 15 and a shift of the double bond, resulting in the formation of 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2) .[6][11] 15d-PGJ2 is considered a terminal dehydration product of the PGD2 pathway.[17][18]

-

The following diagram illustrates this metabolic cascade.

Biological Significance of J-Series Prostaglandins

While PGD2 is often pro-inflammatory, its J-series metabolites, particularly 15d-PGJ2, are renowned for their potent anti-inflammatory and pro-resolution effects.[6][19] This metabolic switch from a pro-inflammatory to an anti-inflammatory mediator is a critical aspect of the regulation of the immune response.

The primary mechanism of action for 15d-PGJ2 is its function as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation.[8][18][20] Binding of 15d-PGJ2 to PPARγ leads to the transcriptional repression of pro-inflammatory genes, such as those encoding for TNF-α, interleukins, and inducible nitric oxide synthase (iNOS).[12][17]

Beyond PPARγ activation, these cyclopentenone prostaglandins can exert effects through PPARγ-independent mechanisms. The reactive α,β-unsaturated carbonyl group in their structure allows them to form covalent Michael adducts with nucleophilic cysteine residues on target proteins, including key components of the NF-κB and MAPK signaling pathways, leading to the inhibition of these pro-inflammatory cascades.[2][12]

| Prostaglandin | Key Features | Primary Mechanism of Action |

| PGD2 | Parent molecule, enzymatically synthesized. | Binds to DP1/DP2 receptors, often pro-inflammatory.[6][7] |

| PGJ2 | First dehydration product. | Intermediate with antiviral and antiproliferative effects.[12] |

| Δ¹²-PGJ2 | Albumin-catalyzed isomerization product. | Binds DP2 receptor; also activates PPARγ.[7] |

| 15d-PGJ2 | Terminal dehydration product. | Potent endogenous ligand for PPARγ; potent anti-inflammatory.[18][20] |

Methodologies for Pathway Analysis

The chemical instability of PGD2 and the structural similarity of its metabolites necessitate highly specific and sensitive analytical methods. While immunoassays (ELISA) can be used for screening, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive identification and quantification.[21][22]

Protocol 1: In Vitro Time-Course Conversion of PGD2

This protocol allows for the direct observation of the non-enzymatic conversion of PGD2 to its metabolites under controlled, physiologically relevant conditions.

Causality and Rationale:

-

Physiological Conditions: Incubating at 37°C in a neutral buffer (PBS, pH 7.4) mimics the conditions in the body, providing a relevant conversion rate.[23]

-

Time-Course Analysis: Sampling at multiple time points is essential to understand the kinetics of the degradation of PGD2 and the appearance of its successive metabolites. A 24-hour period is often sufficient to observe significant conversion.[23]

-

Self-Validation: The protocol is self-validating as it should demonstrate a time-dependent decrease in the PGD2 peak area and a corresponding increase in the peak areas for PGJ2 and its derivatives.

Step-by-Step Methodology:

-

Prepare a stock solution of authentic PGD2 standard in a suitable organic solvent (e.g., ethanol or acetonitrile).

-

Dilute the PGD2 stock solution into pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 100-1000 ng/mL.

-

Incubate the solution in a water bath at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 12, and 24 hours), collect an aliquot of the reaction mixture.

-

Immediately quench the reaction and prepare the sample for analysis by adding a deuterated internal standard and performing solid-phase extraction as described in Protocol 2.

-

Analyze the extracted samples via LC-MS/MS to quantify the remaining PGD2 and the formed PGJ2, Δ¹²-PGJ2, and 15d-PGJ2.

Protocol 2: Quantification of PGD2 and Metabolites in Biological Samples by LC-MS/MS

This protocol provides a robust workflow for the accurate measurement of endogenous or treatment-induced levels of PGD2 and its metabolites in complex matrices like cell culture media, plasma, or tissue homogenates.

Causality and Rationale:

-

Antioxidant Use: Prostaglandins are susceptible to auto-oxidation. The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction prevents artificial degradation.[22]

-

Internal Standards: Structurally identical but heavier isotope-labeled standards (e.g., PGD2-d4) are crucial. They co-elute with the analyte and experience identical extraction losses and ionization suppression, enabling highly accurate quantification.[22]

-

Solid-Phase Extraction (SPE): This step is critical for removing interfering substances (salts, proteins, lipids) from the biological matrix and concentrating the analytes, thereby increasing the sensitivity and reliability of the measurement.

-

Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. It monitors a specific precursor ion-to-product ion transition for each analyte, making it possible to distinguish between structurally similar isomers that may have identical molecular weights.[22][24]

Conclusion

The metabolic pathway from PGD2 to the J-series prostaglandins represents a fascinating and biologically significant transformation. It is a shift from a classical receptor-mediated signaling molecule, which is often pro-inflammatory, to a series of cyclopentenone compounds that act as powerful anti-inflammatory and pro-resolution agents, primarily through the activation of the nuclear receptor PPARγ. This non-enzymatic cascade underscores the complexity of lipid mediator signaling and highlights a potential endogenous mechanism for controlling and resolving inflammation. For researchers in immunology, inflammation, and drug development, a thorough understanding of this pathway, coupled with robust and validated analytical methodologies like LC-MS/MS, is essential for accurately dissecting its role in health and disease and for exploring its potential as a source of novel therapeutic targets.

References

-

Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. PubMed, [Link]

-

Musiek, E. S., & Morrow, J. D. (2010). Generation of J2 prostaglandins. ResearchGate, [Link]

-

Ward, C., Dransfield, I., Murray, J., Farrow, S. N., & Haslett, C. (2002). Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells. PMC, [Link]

-

Shibata, T., Hama, K., & Kondo, M. (2007). Time course of the formation of D 12-PGJ 2 through the non-enzymatic dehydration of PGD 2 in the maturation medium of cultured adipocytes. ResearchGate, [Link]

-

Song, W. L., Lawson, J. A., & FitzGerald, G. A. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC, [Link]

-

Zhang, Y., et al. (2014). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Analytical Methods, [Link]

-

Fitzpatrick, F. A., & Wynalda, M. A. (1981). On the identification and biological properties of prostaglandin J2. PubMed, [Link]

-

Fukushima, M. (1992). Biological activities and mechanisms of action of PGJ2 and related compounds: an update. Prostaglandins, Leukotrienes and Essential Fatty Acids, [Link]

-

Reactome. PGD2 is dehydrated to PGJ2. Reactome Pathway Database, [Link]

-

Bell-Parikh, L. C., & Gilroy, D. W. (2005). 15d-PGJ2: the anti-inflammatory prostaglandin? PubMed, [Link]

-

ResearchGate. (2018). A revised pathway of PGD 2 metabolism. ResearchGate, [Link]

-

Rossitto, M., et al. (2015). Multiple roles of the prostaglandin D 2 signaling pathway in reproduction. Bioscientifica, [Link]

-

Rajakariar, R., Hilliard, M., Lawrence, T., & Gilroy, D. W. (2007). PGD Synthase and PGD2 in Immune Response. PMC, [Link]

-

Shibata, T., et al. (2002). 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. PubMed, [Link]

-

Eguchi, Y., et al. (2010). Delta12-prostaglandin J2 as a product and ligand of human serum albumin: formation of an unusual covalent adduct at His146. PubMed, [Link]

-

Forman, B. M., et al. (1995). A prostaglandin J2 metabolite binds peroxisome proliferator-activated receptor gamma and promotes adipocyte differentiation. PubMed, [Link]

-

Eguchi, Y., et al. (2009). Δ12-Prostaglandin J2 as a Product and Ligand of Human Serum Albumin: Formation of an Unusual Covalent Adduct at His146. Journal of the American Chemical Society, [Link]

-

Patsnap Synapse. (2024). What are PTGDS inhibitors and how do they work? Patsnap Synapse, [Link]

-

Vane, J. R., & Botting, R. M. (2014). Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration. PMC, [Link]

-

FitzGerald, G. A. (2003). 15-deoxy-Δ 12,14 -PGJ 2 : endogenous PPARγ ligand or minor eicosanoid degradation product? Journal of Clinical Investigation, [Link]

-

Ohta, S., et al. (2026). Integrative Real-Time NMR and X-ray Crystallography Reveal Prostaglandin D2 Metabolism. ResearchGate, [Link]

-

Vong, L., et al. (2012). Activation of the prostaglandin D2 metabolic pathway in Crohn's disease: involvement of the enteric nervous system. PMC, [Link]

-

Urade, Y., & Eguchi, N. (2021). Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin. Frontiers in Physiology, [Link]

-

ResearchGate. (2018). Modes of action of J2 prostaglandins. ResearchGate, [Link]

-

Wikipedia. Prostaglandin D2. Wikipedia, [Link]

-

Al-Sajee, D., et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PMC, [Link]

-

Rajakariar, R., et al. (2007). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. PNAS, [Link]

-

Shibata, T., et al. (2002). A prostaglandin D2 metabolite generated during inflammatory processes. Semantic Scholar, [Link]

-

Al-Sajee, D., et al. (2022). Selected metabolism of prostaglandin D2. ResearchGate, [Link]

-

University of Lisbon Repository. (2023). LC-MS/MS method development for anti-oxidative biomarkers. ULisboa, [Link]

-

MDPI. (2025). Prostaglandin D2 Synthase: A Novel Player in the Pathological Signaling Mechanism of the Aldosterone–Mineralocorticoid Receptor Pathway in the Heart. MDPI, [Link]

-

Little, C. B., et al. (2016). The low molecular weight fraction of human serum albumin upregulates COX2, prostaglandin E2, and prostaglandin D2 under inflammatory conditions in osteoarthritic knee synovial fibroblasts. PMC, [Link]

-

MDPI. (2023). Determination of Prostaglandins by UHPLC-MS/MS in Toxicological Investigations. MDPI, [Link]

-

KEK. Crystal structure of modified Human Serum Albumin complexed with ∆12- Prostaglandin J2 and myristate. KEK, [Link]

Sources

- 1. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rep.bioscientifica.com [rep.bioscientifica.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? [jci.org]

- 9. On the identification and biological properties of prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | PGD2 is dehydrated to PGJ2 [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delta12-prostaglandin J2 as a product and ligand of human serum albumin: formation of an unusual covalent adduct at His146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pfkek.jp [pfkek.jp]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The low molecular weight fraction of human serum albumin upregulates COX2, prostaglandin E2, and prostaglandin D2 under inflammatory conditions in osteoarthritic knee synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A prostaglandin J2 metabolite binds peroxisome proliferator-activated receptor gamma and promotes adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 22. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Precision Analysis of Cyclopentenone Prostaglandins: A Technical Guide to Stable Isotope Dilution LC-MS/MS

Executive Summary

Cyclopentenone prostaglandins (cyPGs), including Prostaglandin A2 (PGA2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are highly reactive lipid mediators that play critical roles in resolving inflammation, inducing apoptosis, and modulating cellular stress responses. However, their precise quantification in biological matrices is notoriously difficult due to their chemical instability, low physiological abundance (picomolar to nanomolar range), and propensity to form ex vivo artifacts.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating methodology for identifying and quantifying cyPGs. By leveraging Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) with deuterated internal standards, we can overcome matrix effects, correct for extraction losses, and ensure absolute quantitative accuracy.

The Biological Imperative: The Reactivity of Cyclopentenone Prostaglandins

Unlike primary prostaglandins (e.g., PGE2, PGD2) that signal through classical G-protein coupled receptors, cyPGs exert their biological effects primarily through intracellular mechanisms. They are formed via the non-enzymatic dehydration of primary prostaglandins[1].

The defining structural feature of cyPGs is the presence of an electrophilic α,β-unsaturated carbonyl group within their cyclopentane ring. This moiety is highly reactive toward nucleophiles, allowing cyPGs to undergo Michael addition with free sulfhydryl (thiol) groups on cysteine residues of target proteins and glutathione (GSH)[2][3]. Through this covalent adduction, 15d-PGJ2 can directly inhibit the pro-inflammatory NF-κB pathway by modifying the IκB kinase (IKK) complex, while simultaneously acting as a high-affinity endogenous ligand for the nuclear receptor PPARγ[4].

Biosynthetic pathway of 15d-PGJ2 and its downstream cellular targets.

Analytical Bottlenecks in cyPG Identification

Quantifying cyPGs presents three distinct analytical challenges that must dictate your experimental design:

-

Ex Vivo Artifact Generation: PGD2 and PGE2 readily dehydrate in vitro during sample handling (especially at room temperature or non-physiological pH) to form PGJ2/15d-PGJ2 and PGA2, respectively[1]. If enzymatic activity and chemical degradation are not immediately quenched, your data will reflect artificial ex vivo generation rather than true physiological levels.

-

Protein Adduction: Because cyPGs rapidly bind to albumin and intracellular thiols, measuring "free" 15d-PGJ2 in plasma or tissue lysates often grossly underestimates total cyPG production[4].

-

Ion Suppression: Biological matrices contain thousands of co-eluting lipids that compete for charge droplets in the electrospray ionization (ESI) source, leading to unpredictable signal suppression.

The Solution: Stable Isotope Dilution (SID) LC-MS/MS

To establish a self-validating analytical system, we employ Stable Isotope Dilution (SID) using deuterated internal standards (e.g., d4-15d-PGJ2).

The Causality of the Method: A deuterated standard possesses identical physicochemical and chromatographic properties to the endogenous analyte but is mass-shifted (e.g., +4 Da)[5]. Because the endogenous analyte and the deuterated standard co-elute from the UPLC column at the exact same retention time, they enter the MS source simultaneously. Consequently, they experience the exact same degree of ion suppression. By calculating the ratio of the endogenous peak area to the deuterated standard peak area, matrix effects and extraction losses are mathematically canceled out, yielding absolute quantitative accuracy[5][6].

Quantitative Data: MRM Transitions for cyPGs

Eicosanoids are optimally detected in negative electrospray ion mode (ESI-) because their conserved terminal carboxyl moiety is easily deprotonated[6]. Below are the optimized Multiple Reaction Monitoring (MRM) transitions for key cyPGs and their corresponding deuterated standards.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard | IS Precursor [M-H]⁻ | IS Product (m/z) |

| 15d-PGJ2 | 315.2 | 271.0 | 13 | d4-15d-PGJ2 | 319.2 | 275.0 |

| PGD2 (Precursor) | 351.2 | 271.2 | 15 | d4-PGD2 | 355.2 | 275.2 |

| PGA2 | 333.2 | 271.2 | 14 | d4-PGA2 | 337.2 | 275.2 |

| PGJ2 | 333.2 | 271.2 | 14 | d4-PGJ2 | 337.2 | 275.2 |

(Data synthesized from optimized triple quadrupole MS parameters[4][5])

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology incorporates internal checkpoints to prevent degradation and ensure accurate recovery.

Step 1: Sample Collection and Immediate Quenching

-

Action: Collect plasma or tissue samples on ice. Immediately add 4 volumes of ice-cold methanol (-20°C) containing 0.005% Butylated hydroxytoluene (BHT).

-

Causality: Methanol precipitates proteins (halting enzymatic COX/PGDS activity), while BHT prevents auto-oxidation. Immediate quenching is non-negotiable to prevent the ex vivo dehydration of PGD2 into 15d-PGJ2.

Step 2: Deuterated Standard Spiking

-

Action: Add a precise volumetric spike of the deuterated standard mix (e.g., 1.0 ng of d4-15d-PGJ2) directly to the homogenate/plasma before any extraction steps[7].

-

Causality: Spiking prior to extraction ensures that any physical loss of the analyte during centrifugation or Solid-Phase Extraction (SPE) is proportionally mirrored by the standard. This makes the protocol self-validating; recovery efficiency can be calculated, but absolute quantification remains accurate regardless of yield.

Step 3: Solid-Phase Extraction (SPE)

-

Action:

-

Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Dilute the methanolic supernatant with MS-grade water to reduce the methanol concentration below 15%.

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 100% methanol, followed by equilibration with water.

-

Load the diluted sample onto the cartridge.

-

Wash with 5% methanol in water to remove salts and polar interferences.

-

Elute the enriched cyPG fraction using 100% methanol or ethyl acetate[4][8].

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Step 4: UPLC-MS/MS Analysis

-

Action: Reconstitute the dried extract in 50 μL of initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.005% acetic acid). Inject 10 μL onto a sub-2 μm C18 UPLC column.

-

Parameters: Utilize a scheduled MRM (sMRM) method on a triple quadrupole mass spectrometer operating in negative ESI mode. A 30-to-70 second retention time window for each sMRM pair maximizes the dwell time and signal-to-noise ratio[5][6].

Self-validating extraction and LC-MS/MS workflow using deuterated standards.

Data Interpretation and Method Validation

When analyzing the chromatograms, strict criteria must be met to confirm cyPG identity:

-

Co-elution: The retention time of the endogenous 15d-PGJ2 peak (m/z 315.2 → 271.0) must perfectly match the retention time of the spiked d4-15d-PGJ2 peak (m/z 319.2 → 275.0)[4][6].

-

Chromatographic Resolution: Because cyPGs have numerous structural isomers (e.g., PGE2 and PGD2 share the same mass), the UPLC gradient must be optimized to baseline-separate these isomers prior to MS entry[5].

-

Quantification: Calculate the concentration using the formula: [Analyte] = (Area_Analyte / Area_IS) * [IS_Spiked] * Response_Factor (Note: The response factor is derived from a standard curve generated using pure non-deuterated and deuterated standards prior to sample analysis).

By adhering to this rigid framework, researchers can confidently distinguish true physiological cyPG signaling from sample preparation artifacts, enabling accurate mapping of lipidomic dynamics in inflammation and disease.

References

- Montine et al.

- Dumlao et al., "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit", lipidmaps.org.

- Morgenstern et al.

- Bell-Parikh et al.

- Straus & Glass, "Cyclopentenone prostaglandins: New insights on biological activities and cellular targets", researchg

- UC San Diego, "Lipidomic analysis of eicosanoid dynamics in inflamm

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fatty acid oxidation product 15-A3t-Isoprostane is a potent inhibitor of NFκB transcription and macrophage transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ [jci.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. escholarship.org [escholarship.org]

- 7. escholarship.org [escholarship.org]

- 8. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Stability Dynamics of Prostaglandin J2-d4 at Physiological pH: A Technical Guide for LC-MS/MS Workflows

Executive Summary

Prostaglandin J2-d4 (PGJ2-d4) is an isotopically labeled internal standard critical for the precise quantification of endogenous PGJ2 in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). While deuterium labeling provides the necessary mass shift for MS resolution, it does not alter the inherent chemical lability of the cyclopentenone ring. In aqueous environments at physiological pH (7.4), PGJ2-d4 undergoes rapid, irreversible degradation.

This whitepaper dissects the mechanistic causality behind PGJ2-d4 instability, provides a quantitative stability profile, and outlines a field-proven, self-validating experimental protocol to ensure absolute data integrity during lipidomic extraction workflows.

Mechanistic Causality of PGJ2-d4 Instability

The extreme instability of PGJ2-d4 at physiological pH is dictated by its structural topology. The molecule features an α,β-unsaturated carbonyl group within a cyclopentenone ring, rendering it highly electrophilic.

-

Base-Catalyzed Dehydration: At pH 7.4, the abundance of hydroxide ions acts as a catalyst for the elimination of the C-15 hydroxyl group. This drives the spontaneous conversion of PGJ2-d4 into Δ12-PGJ2-d4, and subsequently into the thermodynamically stable end-product, 15-deoxy-Δ12,14-PGJ2-d4 (15d-PGJ2-d4) .

-

Protein-Catalyzed Isomerization: In complex biological matrices such as plasma or serum, degradation kinetics are exponentially accelerated. Serum albumin actively catalyzes the isomerization of the cyclopentenone ring .

-

Michael Addition: Free sulfhydryl groups present in the matrix (e.g., from glutathione or cysteine residues in proteins) readily undergo Michael addition with the electrophilic carbon of the cyclopentenone ring. This forms covalent adducts that permanently sequester the internal standard, leading to an artificial suppression of the MS signal .

Degradation pathway of PGJ2-d4 to 15d-PGJ2-d4 in aqueous physiological conditions.

Quantitative Stability Profile

To design an effective extraction protocol, researchers must understand the temporal constraints imposed by the matrix. The table below summarizes the half-life (t½) of PGJ2/PGJ2-d4 across various conditions .

| Matrix / Condition | Temperature | Approximate Half-Life (t½) | Primary Degradation Mechanism |

| Methyl Acetate (Stock) | -80°C | ≥ 2 years | Stable (Absence of aqueous nucleophiles) |

| Neutral Phosphate Buffer (pH 7.0) | 22°C | Several Hours | Slow spontaneous dehydration |

| PBS (pH 7.4) + 1% BSA | 37°C | ~10 minutes | Albumin-catalyzed isomerization |

| Human/Murine Plasma | 37°C | ~30 seconds | Rapid protein binding & Michael addition |

Note: Because the half-life in plasma is reduced to approximately 30 seconds, traditional batch-processing methodologies will result in total loss of the internal standard.

Self-Validating Protocol for LC-MS/MS Sample Preparation

To counteract the sub-minute half-life of PGJ2-d4, extraction workflows must utilize a rapid, "just-in-time" methodology. As a Senior Application Scientist, I mandate that every extraction protocol includes an internal validation loop to mathematically prove the integrity of the sample preparation.

Step-by-Step Methodology

Step 1: Stock Retrieval and Evaporation

-

Action: Retrieve the PGJ2-d4 stock solution (supplied in methyl acetate) from -80°C storage. Aliquot the required volume and evaporate the solvent under a gentle stream of nitrogen (N2) gas at <30°C.

-

Causality: Methyl acetate prevents hydrolysis during long-term storage but is incompatible with many biological assays. Evaporating under N2 prevents the oxidative degradation of the diene aliphatic chains that would occur in ambient air.

Step 2: Reconstitution in Carrier Solvent

-

Action: Immediately reconstitute the dried film in an inert, water-miscible solvent (e.g., N2-purged ethanol or DMSO) to create your working spike solution.

-

Causality: Avoiding aqueous buffers at this stage maintains the compound's stability until the exact moment of matrix introduction.

Step 3: Just-in-Time Matrix Spiking

-

Action: Spike the PGJ2-d4 working solution into the biological matrix (plasma/tissue homogenate) one sample at a time, immediately prior to the addition of the extraction solvent.

-

Causality: With a plasma half-life of ~30 seconds, spiking a batch of 96 samples and leaving them on the benchtop will result in a >99% loss of the internal standard in the last samples processed, severely skewing quantification.

Step 4: Rapid Liquid-Liquid Extraction (LLE)

-

Action: Within 15 seconds of spiking, add an acidified organic extraction solvent (e.g., Ethyl Acetate containing 0.1% Formic Acid) and vortex vigorously.

-

Causality: The acid lowers the pH, halting base-catalyzed dehydration. The organic solvent simultaneously precipitates the plasma proteins (stopping albumin-catalyzed isomerization) and partitions the PGJ2-d4 into the protective organic phase, shielding it from aqueous nucleophiles.

Step 5: LC-MS/MS Self-Validation (The Integrity Check)

-

Action: Multiplex your LC-MS/MS acquisition method to monitor the Multiple Reaction Monitoring (MRM) transitions for both PGJ2-d4 and its terminal degradation product, 15d-PGJ2-d4 .

-

Causality: Calculate the Degradation Index by dividing the peak area of 15d-PGJ2-d4 by the peak area of PGJ2-d4. If this index exceeds 0.05 (5%), the sample preparation timeline was breached. This acts as a self-validating system; it mathematically flags samples where the extraction was too slow, preventing degraded internal standards from generating false quantitative data.

Optimized sample handling workflow to preserve PGJ2-d4 integrity for LC-MS/MS.

Conclusion

The analytical utility of PGJ2-d4 is entirely dependent on the researcher's ability to outpace its degradation kinetics. By understanding the nucleophilic and base-catalyzed mechanisms that destroy the cyclopentenone ring at physiological pH, scientists can implement strict, just-in-time extraction protocols. Incorporating a self-validating MRM check for 15d-PGJ2-d4 ensures that any handling errors are caught computationally, guaranteeing the highest standard of scientific integrity in lipidomic quantification.

References

-

Frontiers in Neuroscience. Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. Retrieved from:[Link][1]

-

Proceedings of the National Academy of Sciences (PNAS). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Retrieved from:[Link][2]

-

American Physiological Society Journal. Effects of prostaglandin lipid mediators on agonist-induced lung endothelial permeability and inflammation. Retrieved from:[Link][3]

Sources

PPAR-gamma activation studies involving Prostaglandin J2 quantification

Topic: PPAR-gamma Activation Studies Involving Prostaglandin J2 Quantification Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary: The Ligand Paradox

Peroxisome Proliferator-Activated Receptor gamma (PPAR

15d-PGJ2 is unique among prostaglandin metabolites due to its electrophilic cyclopentenone ring, allowing it to form covalent adducts with cellular proteins.[1] This guide provides a rigorous framework for studying this interaction. It addresses the critical translational gap: differentiation between pharmacological activation (micromolar concentrations) and physiological relevance (picomolar endogenous levels).

Mechanistic Foundation: Covalent Modification

Unlike reversible ligand binding seen with TZDs, 15d-PGJ2 activates PPAR

This covalent modification induces a conformational change that stabilizes Helix 12, facilitating the recruitment of co-activators (e.g., SRC-1) and the release of co-repressors (e.g., NCoR).

Figure 1: The Electrophilic Signaling Cascade

Caption: 15d-PGJ2 formation and covalent activation of PPAR-gamma via Michael addition at Cys285.

Quantification of 15d-PGJ2: The LC-MS/MS Standard

Quantifying 15d-PGJ2 is technically demanding due to its instability and propensity to conjugate with glutathione (GSH) or cellular proteins. ELISA methods are often discouraged due to cross-reactivity with other prostaglandin metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for specific quantification.

Critical Stability Warning

15d-PGJ2 degrades rapidly in plasma and culture media.

-

Half-life: < 30 minutes in serum-containing media.

-

Stabilization: Samples must be processed immediately or snap-frozen. Avoid repeated freeze-thaw cycles.

LC-MS/MS Protocol: Sample Preparation

Objective: Isolate 15d-PGJ2 from biological matrix (plasma/media) while preventing degradation.

Reagents:

-

Internal Standard (IS): 15d-PGJ2-d4 (Deuterated standard is non-negotiable for normalization).

-

Extraction Solvent: Ethyl Acetate (acidified).

-

Reconstitution Solvent: Acetonitrile/Water (1:1).

Step-by-Step Workflow:

-

Spike: Add 10 µL of 15d-PGJ2-d4 (100 ng/mL) to 200 µL of sample.

-

Acidify: Adjust pH to ~3.5 using 1M Citric Acid (promotes organic phase partitioning).

-

Extract: Add 600 µL Ethyl Acetate. Vortex vigorously for 30s.

-

Phase Separation: Centrifuge at 3000 x g for 5 mins at 4°C.

-

Collection: Transfer the upper organic layer to a fresh glass tube.

-

Dry: Evaporate solvent under a gentle stream of Nitrogen (N2) gas at room temperature. Do not heat.

-

Reconstitute: Dissolve residue in 50 µL mobile phase for injection.

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (approx) |

| 15d-PGJ2 | 315.1 | 271.1 | 22 | 4.2 min |

| 15d-PGJ2-d4 (IS) | 319.1 | 275.1 | 22 | 4.2 min |

Note: The transition 315.1 > 271.1 corresponds to the loss of CO2, a characteristic fragmentation for prostaglandins.

Functional Validation: Luciferase Reporter Assays

Mere binding does not prove activation. A PPRE-driven luciferase reporter assay provides functional proof of transcriptional activity.[2]

Experimental Design

-

Cell Line: CV-1 or HEK293 (low endogenous PPAR

background). -

Plasmids:

-

Expression Vector: pCMV-PPAR

(Human/Mouse). -

Reporter Vector: 3xPPRE-TK-Luc (Contains 3 copies of the PPAR Response Element).[2]

-

Normalization Control: pRL-SV40 (Renilla luciferase) to correct for transfection efficiency.

-

Protocol Workflow

-

Seeding: Seed cells at 2 x 10^4 cells/well in 96-well plates (phenol-red free media).

-

Transfection: Co-transfect plasmids (Ratio 1:1:0.1 for Receptor:Reporter:Renilla) using Lipofectamine. Incubate 24h.

-

Treatment: Treat cells with:

-

Vehicle (DMSO < 0.1%).

-

Positive Control: Rosiglitazone (1 µM).

-

Experimental: 15d-PGJ2 (Titration: 1 µM – 20 µM).

-

Specificity Control: Pre-treat with GW9662 (PPAR

antagonist, 10 µM) for 1h before adding ligand.

-

-

Lysis & Read: Use Dual-Luciferase Assay System. Measure Firefly (Signal) and Renilla (Background).

Figure 2: Assay Logic Flow

Caption: Workflow for PPRE-Luciferase reporter assay validating functional PPAR-gamma activation.

Data Interpretation & Troubleshooting

Distinguishing Artifacts

A common pitfall is assuming all effects of 15d-PGJ2 are PPAR

Validation Rule:

If the effect is NOT reversed by the antagonist GW9662, it is PPAR

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| LC-MS: Low Recovery | Protein binding in plasma | Increase acidity (pH 3.5) during extraction to disrupt protein-ligand complexes. |

| LC-MS: Peak Tailing | Column overload or pH mismatch | Use a C18 column with high carbon load; ensure mobile phase contains 0.01% Acetic Acid. |

| Assay: High Background | Endogenous PPAR activity | Switch to stripped FBS (charcoal-treated) to remove endogenous lipids/hormones. |

| Assay: Cell Toxicity | 15d-PGJ2 is pro-apoptotic | Do not exceed 20 µM. Perform an MTT/LDH assay in parallel to normalize for cell death. |

References

-

Covalent binding of 15-deoxy-delta12,14-prostaglandin J2 to PPARgamma. Source: Journal of Biological Chemistry / PubMed URL:[Link]

-

15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma. Source:[3][4] Cell URL:[Link]

-

Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples. Source: Analytical and Bioanalytical Chemistry URL:[Link]

-

15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? Source: Journal of Clinical Investigation URL:[Link]

-

Identification and Molecular Characterization of PPARδ as a Novel Target for Covalent Modification by 15-deoxy-Δ12, 14-prostaglandin J2. Source: ACS Chemical Biology URL:[Link]

Sources

structure-activity relationship of deuterated Prostaglandin J2 analogs

Deuterium-Stabilized 15-deoxy- -Prostaglandin J2: Structural Optimization and Therapeutic SAR[1]

Executive Summary: The Deuterium Switch in Lipid Signaling

15-deoxy-

This technical guide explores the Structure-Activity Relationship (SAR) of deuterated analogs of 15d-PGJ2.[1] By leveraging the Kinetic Isotope Effect (KIE) , researchers can selectively dampen metabolic liabilities (specifically

Molecular Architecture & Metabolic Liabilities[1]

To design effective deuterated analogs, one must first map the metabolic "soft spots" of the native 15d-PGJ2 scaffold.

The Electrophilic Pharmacophore

15d-PGJ2 is characterized by a cyclopentenone ring containing an

-

Mechanism: The endocyclic alkene (C12-C13) acts as a Michael acceptor.[1] It forms covalent adducts with cysteine thiols on proteins (e.g., Keap1 C151, IKK

C179).[1] -

SAR Implication: Deuteration at the vinyl positions (C12, C13) is generally avoided in therapeutic design unless the goal is to alter the rate of covalent modification (Secondary KIE), which is often negligible compared to steric factors.

Metabolic Clearance Pathways

The rapid in vivo clearance of 15d-PGJ2 is driven by two primary oxidative pathways, which serve as the primary targets for deuteration:

The Deuterium Strategy: SAR of Key Analogs

The "Deuterium Switch" involves replacing protium (

Analog Class A: Alpha-Chain Stabilization (15d-PGJ2-d4)

-

Modification: Deuteration at C3 and C4 (3,3,4,4-d4).

-

Rationale: Blocks the initial dehydrogenation step of

-oxidation.[1] -

Status: Commercially available (e.g., Cayman Chemical) primarily as an Internal Standard (IS) for mass spectrometry.[1]

-

Therapeutic SAR:

-

Potency (PPAR

): Unchanged. The alpha chain flexibility allows the d4-analog to adopt the same binding pose as the native lipid. -

Stability: Significantly increased resistance to peroxisomal degradation.[1]

-

Analog Class B: Omega-Chain Stabilization (Theoretical)

-

Modification: Deuteration at C19 and C20.

-

Rationale: Blocks CYP450-mediated

-oxidation.[1] -

Therapeutic SAR: Prevents the formation of polar dicarboxylic acid metabolites, maintaining membrane permeability and intracellular residence time.

Visualization of Metabolic Blockade

Figure 1: Strategic placement of deuterium atoms (Yellow) blocks specific clearance pathways (Red) without interfering with the therapeutic Michael addition pathway (Green).[1]

Experimental Protocols

To validate the SAR of deuterated PGJ2 analogs, a rigorous comparison of Metabolic Stability vs. Biological Potency is required.

Protocol A: Comparative Metabolic Stability (Microsomal)

This assay determines the Intrinsic Clearance (

Materials:

-

Pooled Liver Microsomes (Human/Mouse) (20 mg/mL).[1]

-

NADPH Regenerating System.[1]

-

Test Compounds: 15d-PGJ2 and 15d-PGJ2-d4 (1 µM final conc).[1]

-

Analysis: LC-MS/MS (Triple Quadrupole).[1]

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Reaction: Add test compound (1 µM).

-

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (containing IS). -

Processing: Centrifuge (10,000 x g, 10 min), collect supernatant.

-

Quantification: Monitor parent ion depletion via MRM.

Calculation:

Plot

Protocol B: PPAR Nuclear Transactivation Assay

This assay confirms that deuteration does not impair receptor binding and activation.[1]

Materials:

-

HEK293T cells.[1]

-

Plasmids: pSG5-GAL4-hPPAR

(LBD) + pGL3-UAS-Luciferase (Reporter).[1] -

Control: Rosiglitazone (positive control).[1]

Workflow:

-

Transfection: Seed cells in 96-well plates. Co-transfect plasmids using Lipofectamine.[1]

-

Treatment: 24h post-transfection, treat cells with serial dilutions (1 nM – 10 µM) of 15d-PGJ2 or 15d-PGJ2-d4.[1]

-

Incubation: 18–24 hours.

-

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Analysis: Fit data to a 4-parameter logistic equation to calculate

.

Data Presentation & Interpretation

The ideal deuterated analog demonstrates Bio-equivalence in potency but Superiority in stability.

Representative Data Comparison

Note: Values below are representative of typical prostaglandin KIE studies and should be verified experimentally for specific batches.

| Parameter | Native 15d-PGJ2 | 15d-PGJ2-d4 (Alpha-D) | Interpretation |

| Molecular Weight | 316.4 Da | 320.4 Da | +4 Da mass shift confirmed by MS.[1] |

| Microsomal | ~15 min | ~28 min | ~2x Stabilization. Deuterium slows |

| PPAR | 2.5 µM | 2.4 µM | Bio-equivalent. No steric hindrance in LBD.[1] |

| NF- | Bio-equivalent. Electrophilicity of ring is unchanged.[1] |

Experimental Workflow Diagram

Figure 2: Validation workflow for deuterated lipid analogs ensuring rigorous quality control and dual-stream (PK/PD) assessment.

References

-

Cayman Chemical. 15-deoxy-Delta-12,14-Prostaglandin J2-d4 Product Information.Link[1]

-

Scherer, M. et al. (2014). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples.[1] Journal of Chromatography B. Link[1]

-

Forman, B.M. et al. (1995). 15-Deoxy-delta 12,14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma.[1][2] Cell.[1] Link

-

Gant, T.G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Shibata, T. et al. (2002). 15-Deoxy-delta 12,14-prostaglandin J2.[1][3][4][5] A prostaglandin D2 metabolite generated during inflammatory processes.[1][6][7][8][9][10] Journal of Biological Chemistry.[1][6] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ [jci.org]

- 7. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

Methodological & Application

Application Note: High-Fidelity LC-MS/MS Quantification of Prostaglandin J2 and 15-deoxy-Δ12,14-PGJ2 Using d4-Isotope Dilution

Introduction & Mechanistic Context

Prostaglandin J2 (PGJ2) and its downstream metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) are potent cyclopentenone lipid mediators. Formed via the dehydration of Prostaglandin D2 (PGD2), these molecules act as endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), driving critical anti-inflammatory, antiviral, and antineoplastic signaling pathways[1][2].

Despite their biological significance, quantifying PGJ2 in biological matrices is notoriously difficult. PGJ2 is chemically unstable and rapidly undergoes albumin-catalyzed dehydration and isomerization ex vivo to form 15d-PGJ2[1]. To achieve rigorous, reproducible quantification, laboratories must employ Isotope Dilution Mass Spectrometry (IDMS) using matched deuterated internal standards (PGJ2-d4 and 15d-PGJ2-d4)[1][2]. This application note details a self-validating LC-MS/MS protocol designed to arrest ex vivo degradation, extract target lipids with high recovery, and quantify them with absolute precision.

Biosynthetic dehydration pathway from PGD2 to PGJ2 and 15d-PGJ2.

Materials & Reagents

For absolute quantification, high-purity analytical standards and LC-MS grade solvents are mandatory to suppress background noise and prevent ion suppression.

| Analyte / Reagent | Molecular Weight | CAS Number | Role |

| PGJ2 | 334.45 g/mol | 60203-22-7 | Target Analyte |

| PGJ2-d4 | 338.50 g/mol | 2738376-80-0 | Internal Standard (IS)[1] |

| 15d-PGJ2 | 316.40 g/mol | 87893-55-8 | Target Analyte |

| 15d-PGJ2-d4 | 320.50 g/mol | 1542166-82-4 | Internal Standard (IS)[2] |

| Solvents | N/A | N/A | LC-MS Grade Water, Acetonitrile, Methanol, Formic Acid |

Self-Validating Sample Preparation Protocol

To guarantee the integrity of the data, the extraction protocol must actively prevent the artificial ex vivo conversion of PGJ2 to 15d-PGJ2.

Self-validating sample preparation and LC-MS/MS workflow for PGJ2.

Step-by-Step Methodology & Causality

1. Sample Collection & Quenching

-

Action: Collect biological fluid (e.g., plasma) in pre-chilled EDTA tubes at 4°C. Immediately spike the sample with 10 µL of the internal standard mix (PGJ2-d4 and 15d-PGJ2-d4 at 100 ng/mL)[3].

-

Causality: PGJ2 degrades rapidly at room temperature. Immediate chilling and spiking of the d4-standards at the exact point of collection ensures that any subsequent degradation or extraction loss affects the endogenous analyte and the heavy standard equally, allowing for perfect mathematical correction.

2. Protein Precipitation & Acidification